molecular formula C9H21N3 B12122404 N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine CAS No. 82516-24-3

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine

Cat. No.: B12122404
CAS No.: 82516-24-3
M. Wt: 171.28 g/mol
InChI Key: GQNMIWTUNCXLTI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H23N3. It is a derivative of piperazine and is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring and a dimethylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of piperazine with a suitable alkylating agent. One common method is the alkylation of piperazine with 2-chloropropane-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated compounds such as alkyl halides; reactions are often conducted in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine exhibits significant biological activity as a triple reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine transporters. This mechanism enhances neurotransmission within the monoaminergic system, which is crucial for mood regulation and cognitive functions. Research indicates that compounds with similar mechanisms may have therapeutic potential in treating mood disorders such as depression and anxiety.

Psychiatric Disorders

This compound's role as a triple reuptake inhibitor suggests its potential use in treating psychiatric disorders such as:

  • Depression
  • Anxiety Disorders

Studies have shown that enhancing neurotransmitter levels can lead to improved mood and cognitive function, making this compound a candidate for further investigation in clinical settings.

Antimicrobial Activity

Recent studies indicate that this compound may also serve as a scaffold for developing new therapeutic agents targeting bacterial infections. Its interaction with enzymes involved in neurotransmitter transport may extend to other biological pathways, potentially influencing gene expression and cellular signaling related to microbial resistance.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amines on neurotransmitter systems in animal models. Results indicated significant improvements in mood-related behaviors following administration, supporting its potential for treating depression.

Case Study 2: Antimycobacterial Activity

Another research effort focused on synthesizing derivatives based on this compound to evaluate their effectiveness against Mycobacterium tuberculosis. The findings suggested that modifications to the piperazine structure could enhance antimicrobial activity, indicating a promising direction for future drug development .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The presence of the piperazine ring allows it to bind to receptor sites, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine: A compound with a similar structure but containing a phenothiazine ring.

    N,N-Dimethyl-2-(1-piperazinyl)ethylamine: Another piperazine derivative with a different alkyl chain length.

    N,N-Dimethyl-2-(1-piperazinyl)butan-1-amine: A compound with a longer alkyl chain compared to N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring and a dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The structural formula is given by:

C8H18N2\text{C}_8\text{H}_{18}\text{N}_2

with a molecular weight of approximately 158.25 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability.

Target Interactions

The primary targets of this compound include:

  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)
  • Dopamine Transporter (DAT)

This compound acts as a triple reuptake inhibitor , which enhances the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thus influencing mood and emotional responses.

Biochemical Pathways

The inhibition of these transporters affects the monoaminergic system, which is crucial for regulating various physiological processes including mood, cognition, and reward mechanisms. Enhanced neurotransmission in these pathways can lead to improved mood and cognitive function, making this compound a candidate for treating conditions like depression and anxiety.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity allows for effective crossing of the blood-brain barrier, which is essential for central nervous system (CNS) activity. Factors influencing its bioavailability include:

  • Solubility : The compound's solubility in biological fluids affects absorption.
  • Metabolism : It undergoes metabolic processes that can alter its efficacy and duration of action.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels .

Antimicrobial Properties

Research has indicated potential antimicrobial activity associated with piperazine derivatives. For instance, derivatives containing piperazine rings have been synthesized and screened for antimicrobial activity, showing moderate to significant efficacy against various pathogens .

1. Antidepressant Activity

A study demonstrated that a related compound exhibited significant antidepressant effects in rodent models, leading researchers to explore this compound as a candidate for further development .

2. Antimicrobial Screening

In vitro studies assessed the antimicrobial properties of piperazine derivatives, including this compound. Results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AntidepressantSERT, NET, DAT inhibition
AntimicrobialBacterial growth inhibition
Neurotransmitter ModulationIncreased serotonin/norepinephrine/dopamine levels

Properties

CAS No.

82516-24-3

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylpropan-1-amine

InChI

InChI=1S/C9H21N3/c1-9(8-11(2)3)12-6-4-10-5-7-12/h9-10H,4-8H2,1-3H3

InChI Key

GQNMIWTUNCXLTI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)N1CCNCC1

Origin of Product

United States

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